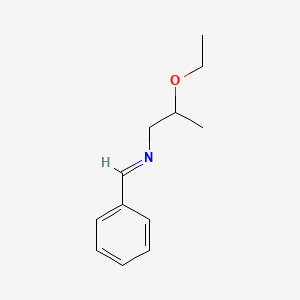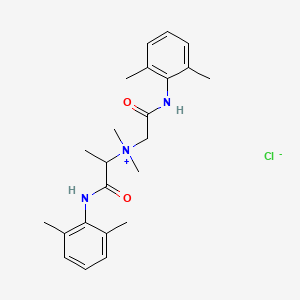
5-Octyloxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyloxy-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The addition of an octyloxy group to the indole structure enhances its lipophilicity, potentially affecting its biological activity and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyloxy-1H-indole typically involves the introduction of an octyloxy group to the indole nucleus. One common method is the alkylation of 5-hydroxyindole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Octyloxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Octyloxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Octyloxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The octyloxy group can enhance its ability to penetrate cell membranes, potentially increasing its efficacy. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Similar Compounds:
5-Methoxy-1H-indole: Similar structure but with a methoxy group instead of an octyloxy group.
5-Bromo-1H-indole: Contains a bromine atom at the 5-position instead of an octyloxy group.
5-Fluoro-1H-indole: Contains a fluorine atom at the 5-position.
Comparison: this compound is unique due to the presence of the octyloxy group, which significantly increases its lipophilicity compared to other indole derivatives. This can affect its solubility, biological activity, and potential applications. For example, the increased lipophilicity may enhance its ability to cross biological membranes, making it more effective in certain therapeutic applications.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
5-octoxy-1H-indole |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-12-18-15-8-9-16-14(13-15)10-11-17-16/h8-11,13,17H,2-7,12H2,1H3 |
InChI Key |
WUZNRNLJGSQNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/no-structure.png)


